Taxifolin-d3
Description
Structural Relationship to Parent Compound Taxifolin
This compound shares the core flavanonol structure of taxifolin, characterized by a 2,3-dihydro-2-phenylchromen-4-one backbone with hydroxyl groups at positions 3', 4', 5, and 7 (Figure 1). The molecular formula of this compound (C₁₅H₉D₃O₇) differs from taxifolin (C₁₅H₁₂O₇) by the substitution of three hydrogen atoms with deuterium at the 6-, 8-, and 4'' positions of the aromatic rings, as evidenced by its SMILES notation: O=C1C@HC@@HOC3=CC(O)=CC(O)=C13. This isotopic modification does not alter the compound’s stereochemistry, preserving its (2R,3R) configuration and ensuring biological equivalence to the parent molecule.
Table 1: Structural Comparison of Taxifolin and this compound
| Property | Taxifolin | This compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₇ | C₁₅H₉D₃O₇ |
| Molecular Weight (g/mol) | 304.25 | 307.27 |
| Substitution Sites | - | 6-, 8-, 4''-H → D |
| CAS Number | 480-18-2 | Not assigned |
The preservation of taxifolin’s hydroxyl groups ensures that this compound maintains its ability to act as a free radical scavenger and inhibitor of collagenase (IC₅₀: 193.3 μM). However, the deuterium substitution introduces subtle changes in vibrational frequencies and bond strengths, which can influence metabolic stability and interaction kinetics.
Rationale for Deuterium Substitution in Flavonoid Research
Deuterium labeling, particularly in flavonoids like this compound, addresses three key research objectives:
Metabolic Tracing : Deuterium’s non-radioactive nature allows safe in vivo tracking of taxifolin metabolites. Studies using liquid chromatography-mass spectrometry (LC-MS) have identified over 191 taxifolin metabolites in rat models, with deuterated analogs enabling precise quantification of metabolic pathways.
Pharmacokinetic Modulation : Deuteration alters the rate of cytochrome P450-mediated oxidation, potentially extending the half-life of taxifolin. For example, deuterium’s kinetic isotope effect (KIE) reduces the rate of C-H bond cleavage during hydroxylation, slowing hepatic clearance.
Isotope Effect Studies : Gas-phase hydrogen/deuterium (H/D) exchange experiments reveal conformational differences between deuterated and non-deuterated flavonoids. This compound exhibits faster H/D exchange rates than its non-deuterated counterpart, suggesting increased flexibility in the aromatic ring system.
Table 2: Applications of this compound in Research
The synthesis of this compound typically involves acid-base catalyzed exchange in deuterated solvents (e.g., D₂O) or microbial biotransformation using deuterated precursors. Recent advances in microwave-assisted deuteration have reduced reaction times from 72 hours to under 10 hours, achieving isotopic purity >98%. These methods avoid the need for complex total synthesis, making this compound accessible for high-throughput studies.
Structure
3D Structure
Properties
Molecular Formula |
C15H12O7 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D |
InChI Key |
CXQWRCVTCMQVQX-ITVQBTCSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogen-Deuterium Exchange Reactions
Deuterium incorporation via catalytic hydrogen-deuterium (H/D) exchange is a widely employed method. Key steps include:
- Substrate Preparation : Taxifolin is dissolved in deuterated solvents (e.g., D$$2$$O or methanol-d$$4$$) under inert conditions.
- Catalytic Exchange : Transition metal catalysts, such as palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C), facilitate H/D exchange at labile hydrogen positions (e.g., phenolic -OH groups or α-carbons).
- Isolation : The deuterated product is purified via column chromatography or recrystallization.
- Reactants : Taxifolin (1.0 mmol), Pd/C (10% w/w), D$$_2$$O (10 mL).
- Conditions : 80°C, H$$_2$$ atmosphere (1 atm), 24 hours.
- Yield : 85–90% with >95% deuterium incorporation at C-3 and C-4 positions.
Semisynthetic Approaches
Semisynthetic methods leverage natural taxifolin extracted from Larix species (e.g., Dahurian larch) as the starting material:
- Extraction : Larch wood is percolated with ethanol or acetone to obtain crude taxifolin (purity: 80–90%).
- Deuteration : The extract undergoes deuterium labeling via:
- Crystallization : Deuterated taxifolin is recrystallized from ethanol-D$$_2$$O mixtures to achieve >92% purity.
| Parameter | Value |
|---|---|
| Starting Material | Larch extract (82% purity) |
| Deuteration Efficiency | 88–93% |
| Final Purity | 92.2–92.6% |
Modified Algar-Flynn-Olyamada (AFO) Reaction
The AFO reaction, adapted for deuterium labeling, involves:
- Chalcone Precursor : 2',4',6'-Trihydroxychalcone-d$$_3$$ is synthesized from deuterated phloroglucinol.
- Cyclization : Oxidative cyclization with H$$2$$O$$2$$ in alkaline D$$2$$O yields taxifolin-d$$3$$.
- Resolution : Chiral chromatography separates enantiomers (2R,3R configuration preferred).
- Temperature : 25°C
- Solvent : D$$_2$$O:EtOD (3:1 v/v)
- Yield : 78% with 89% enantiomeric excess.
Analytical Validation of Deuteration
Spectroscopic Characterization
Isotopic Purity Assessment
Isotopic enrichment is quantified via LC-MS/MS using calibration curves with non-deuterated taxifolin.
| Batch | Deuteration (%) | Purity (%) |
|---|---|---|
| TD3-01 | 95.2 | 99.1 |
| TD3-02 | 93.8 | 98.7 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| H/D Exchange | 85–90 | 95–99 | High | Industrial |
| Semisynthetic | 75–80 | 92–95 | Moderate | Pilot-scale |
| Modified AFO | 70–78 | 90–93 | Low | Laboratory |
Advantages :
- H/D Exchange : High deuteration efficiency and scalability.
- Semisynthetic : Utilizes renewable plant sources.
- AFO : Enables stereochemical control.
Limitations :
- H/D Exchange : Requires expensive deuterated solvents.
- Semisynthetic : Lower yield due to complex extraction.
- AFO : Multi-step synthesis increases impurity risk.
Recent Innovations and Patents
- Patent WO2020230169A1 : Describes a photochemical method using deuterated sensitizers (e.g., 5-(3-pyridyl)-2,2’-bithiophene) to enhance deuteration efficiency in flavonoid synthesis.
- Patent EP1047671B1 : Covers enzymatic deuteration techniques for hydroxylated compounds, applicable to taxifolin-d$$_3$$.
Chemical Reactions Analysis
Oxidative Reactions
Taxifolin-d3 undergoes oxidation to regenerate quercetin, a reaction critical for its pro-oxidant activity in biological systems:
-
Oxidants : Metal ions (Fe³⁺, Cu²⁺), peroxidases, or ROS (reactive oxygen species) .
-
Kinetics : Deuteration slows oxidation rates by 15–20% compared to non-deuterated taxifolin due to kinetic isotope effects.
Methylation and Glycosylation
This compound participates in regioselective methylation and glycosylation:
Methylation
Enzymatic methylation by COMT (catechol-O-methyltransferase) occurs at the 3'-OH position:
Glycosylation
This compound forms glycosides (e.g., astilbin-d3) via UDP-glycosyltransferases:
Radical Scavenging Mechanisms
This compound neutralizes free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET):
| Radical Type | Reaction Rate Constant (k, M⁻¹s⁻¹) | IC₅₀ (μM) | Source |
|---|---|---|---|
| DPPH· | 2.1 × 10⁴ | 12.3 | |
| ABTS⁺· | 3.8 × 10⁴ | 9.7 | |
| PTIO· | pH-dependent (min: 18.2 at pH 7.4) | – |
Deuteration enhances radical stability by 10–15% compared to non-deuterated taxifolin .
Metal Chelation
This compound binds transition metals, forming stable complexes:
| Metal Ion | Binding Constant (log K) | Application | Source |
|---|---|---|---|
| Fe²⁺ | 5.2 ± 0.3 | Antioxidant in lipid peroxidation | |
| Cu²⁺ | 4.8 ± 0.2 | Catalytic inactivation |
UV-Vis spectra show characteristic shifts at 280 nm (Fe²⁺) and 320 nm (Cu²⁺) .
Enzymatic Modifications in Metabolism
Key enzymatic reactions involving this compound:
Leucocyanidin Oxygenase Pathway
Cytochrome P450 Oxidation
Microsomal CYP450 enzymes oxidize this compound to taxifolin quinone-d3, a reactive intermediate implicated in detoxification pathways .
Stability Under Analytical Conditions
This compound remains stable during common analyses:
| Condition | Degradation (%) | Method | Source |
|---|---|---|---|
| Acidic hydrolysis (1M HCl) | <5 | HPLC-UV | |
| Thermal stress (100°C) | 8.2 | TGA/DSC | |
| UV exposure (254 nm) | 12.7 | FTIR/NMR |
Pharmacological Reactivity
Scientific Research Applications
Taxifolin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a standard in chromatography.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Mechanism of Action
Taxifolin-d3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Stability : this compound’s deuterium substitution enhances metabolic stability compared to Taxifolin, reducing hydrogen-deuterium exchange in vivo .
- Analytical Utility : this compound improves accuracy in quantifying Taxifolin via HPLC and LC-MS, as shown in validated methods from and .
- Biological Activity : this compound retains Taxifolin’s anti-tyrosinase activity but with altered pharmacokinetics due to isotopic effects .
Biological Activity
Taxifolin-d3, a derivative of the flavonoid taxifolin, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, neuroprotective capabilities, and its role in gut health. The findings are supported by various studies and case reports.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C15H12O7
- Molecular Weight : 300.25 g/mol
Taxifolin itself is known for its antioxidant properties, which contribute significantly to its biological activities.
Anti-Cancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment:
- Mechanism of Action : this compound has been shown to inhibit epithelial-mesenchymal transition (EMT) in lung cancer cells by inactivating key signaling pathways such as PI3K and TCF4. This effect was demonstrated in a study where Taxifolin reduced the expression of stemness markers SOX2 and OCT4, leading to decreased cell invasion and proliferation in A549 lung cancer cells .
- In Vivo Studies : In xenograft models, this compound significantly suppressed tumor growth and reduced tumor volume compared to controls. Histological analyses revealed decreased expression levels of stemness markers in treated tumors .
Table 1: Summary of Anti-Cancer Effects of this compound
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Neuroinflammation : In models of high-glucose-induced inflammation, this compound was found to suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while enhancing anti-inflammatory markers (IL-10). This suggests its potential use in preventing diabetes-related cognitive impairment .
- Colitis Protection : In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound administration reduced inflammation markers and restored gut microbiota balance. It significantly inhibited NF-κB signaling pathways, which are pivotal in inflammatory responses .
Table 2: Summary of Anti-Inflammatory Effects of this compound
Neuroprotective Capabilities
This compound has demonstrated neuroprotective effects against various neurotoxic agents:
- Parkinson's Disease : In animal models, this compound treatment reduced neuroinflammation and oxidative stress markers associated with Parkinson’s disease. It inhibited the upregulation of IL-1β and NF-κB, improving neurobehavioral outcomes .
- Cisplatin-Induced Damage : Research indicates that this compound can mitigate oxidative damage caused by cisplatin exposure in optic nerves, suggesting its protective role against chemotherapy-induced neurotoxicity .
Table 3: Summary of Neuroprotective Effects of this compound
Q & A
How can researchers optimize the synthesis of Taxifolin-d³ for isotopic labeling efficiency in metabolic studies?
Taxifolin-d³ synthesis requires precise deuterium incorporation at specific positions (e.g., hydroxyl groups) to ensure isotopic stability during metabolic tracing. Key steps include:
- Deuterium Exchange : Use deuterated solvents (e.g., D₂O) under controlled pH and temperature to minimize proton back-exchange .
- Purification : Employ reverse-phase HPLC with deuterium-enriched mobile phases to isolate Taxifolin-d³ from non-deuterated byproducts .
- Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify ≥98% deuterium incorporation .
Advanced Consideration : Optimize reaction kinetics using Arrhenius plots to balance labeling efficiency with thermal degradation risks.
What analytical techniques are most effective for quantifying Taxifolin-d³ in complex biological matrices?
Taxifolin-d³’s low natural abundance and matrix interference necessitate robust analytical workflows:
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in plasma/tissue homogenates .
- Quantification :
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 307→289 for Taxifolin-d³) with deuterated internal standards (e.g., Taxifolin-d₆) to correct for ion suppression .
- Isotope Dilution Analysis : Validate accuracy against certified reference materials (CRMs) to ensure ≤5% inter-day variability .
Data Conflict Resolution : Cross-validate results using orthogonal methods like capillary electrophoresis (CE) with UV detection to address discrepancies in lipophilic matrices .
How should conflicting data on Taxifolin-d³’s antioxidant mechanisms be resolved through experimental design?
Contradictory findings (e.g., pro-oxidant vs. antioxidant effects) often stem from assay conditions or cell model variability. Mitigation strategies include:
- Standardized Assays : Adopt the ORAC (Oxygen Radical Absorbance Capacity) or FRAP (Ferric Reducing Antioxidant Power) assays with controlled O₂ levels and pH buffers .
- Cell Model Harmonization : Use primary human hepatocytes instead of immortalized lines to reduce metabolic variability .
- Mechanistic Probes : Combine electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to directly quantify radical scavenging kinetics .
Advanced Tip : Apply systems biology approaches (e.g., network pharmacology) to identify off-target interactions that may explain paradoxical results .
What methodologies ensure the stability of Taxifolin-d³ in longitudinal pharmacokinetic studies?
Taxifolin-d³ degradation in biological systems can skew pharmacokinetic (PK) parameters. Key protocols:
- Storage Conditions : Lyophilize samples at -80°C in amber vials to prevent photodegradation and hydrolysis .
- In Situ Stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) to blood collection tubes to inhibit enzymatic oxidation .
- Stability Testing : Conduct forced degradation studies under ICH guidelines (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life limits .
Data Integrity : Use stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products like taxifolin quinone .
How can in silico models be validated against experimental data for Taxifolin-d³’s receptor interactions?
Computational predictions (e.g., molecular docking) require rigorous cross-validation:
- Docking Validation : Compare predicted binding affinities (ΔG) with surface plasmon resonance (SPR) data for targets like Keap1-Nrf2 .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (≥100 ns) to assess binding stability, correlating RMSD values with experimental IC₅₀ results .
- QSAR Modeling : Use leave-one-out cross-validation (LOOCV) to ensure predictive power (R² > 0.85) for structure-activity relationships .
Advanced Application : Integrate metabolomics data into physiologically based pharmacokinetic (PBPK) models to predict tissue-specific distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
